molecular formula C16H13N3O4 B2369560 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1211617-88-7

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2369560
CAS No.: 1211617-88-7
M. Wt: 311.297
InChI Key: MJSPNHLSRBKPTF-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Pyridazinone Moiety: This step involves the reaction of the chromene derivative with a pyridazinone precursor, often under reflux conditions in the presence of a suitable catalyst.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide group.

    Pyridazinone derivatives: Compounds with the pyridazinone moiety.

Uniqueness

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is unique due to the combination of the chromene and pyridazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPNHLSRBKPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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